

A Comparative Guide to Shape Setting Methods for Nitinol Wire and Tube

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Compound of Interest

Compound Name: Nitinol

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Nitinol, a nickel-titanium alloy, is a remarkable material renowned for its unique superelasticity and shape memory effect, making it indispensable in the development of advanced medical devices and pharmaceutical delivery systems. The process of "shape setting" imparts the desired geometry to a **Nitinol** component, which it will "remember" and return to upon thermal activation or after mechanical deformation. The choice of shape setting method is critical as it profoundly influences the final mechanical properties and transformation behavior of the material.

This guide provides an objective comparison of the primary shape setting methods for **Nitinol** wire and tube: conventional furnace heating, laser shape setting, and electrical (Joule) heating. We present a summary of their effects on key material properties, supported by experimental data, and detail the experimental protocols for each method and subsequent characterization.

Comparison of Performance Across Shape Setting Methods

The selection of a shape setting technique depends on the desired final properties of the **Nitinol** component, such as its transformation temperatures, mechanical strength, and dimensional accuracy. Each method offers a unique set of advantages and disadvantages.

Property	Conventional Furnace Heating	Laser Shape Setting	Electrical (Joule) Heating
Transformation Temperatures (As, Af, Ms, Mf)	Can be precisely controlled through careful regulation of temperature and time. Slower heating and cooling rates can lead to broader transformation peaks.	Offers localized and rapid heating, potentially leading to sharper transformation peaks. The final temperatures are highly dependent on laser parameters.	Rapid heating and cooling cycles can result in precise control over transformation temperatures and may lead to narrower hysteresis.
Upper Plateau Strength (UPS)	Typically results in moderate to high UPS values, influenced by the annealing temperature and time. [1]	Can achieve UPS values comparable to or even higher than furnace annealing, depending on the laser power and scan speed. [2]	Short, high-power heating pulses can maintain high UPS by avoiding significant material aging. [3]
Lower Plateau Strength (LPS)	Generally follows the trend of UPS, with values being influenced by the heat treatment parameters. [1]	Similar to furnace heating, the LPS is dependent on the laser processing conditions. [2]	Can be tailored by controlling the heating and cooling rates.
Residual Elongation	Can be minimized with optimized heating cycles, but springback can be a concern, especially with complex geometries. [3]	The localized nature of the heating can potentially reduce overall residual elongation and springback.	Rapid heating can minimize unintended aging effects and lead to more accurate shape retention with less springback. [3]
Ultimate Tensile Strength (UTS)	Highly dependent on the degree of annealing; longer times or higher	Can maintain high UTS due to the short interaction time, which limits grain growth.	The rapid heating and cooling can help preserve the fine grain structure, thus

	temperatures can reduce UTS.		maintaining a high UTS.
Elongation at Break	Can be significantly increased with proper annealing, enhancing ductility.	The heat-affected zone is small, which can help in retaining good elongation properties.	The process can be optimized to maintain good ductility.
Processing Time	Generally the slowest method, involving heating and cooling of the entire furnace and fixture.[4]	Very fast for localized heating, making it suitable for continuous processing of wires.	Extremely rapid heating, often on the order of seconds or even milliseconds.[3]
Geometric Complexity	Well-suited for complex 3D shapes using custom fixtures. [5]	Best for linear or simple curved shapes, although more complex patterns can be achieved with advanced scanning systems.	Primarily used for wires and tubes, and can be adapted for simple curves with appropriate fixturing. [3]
Process Control	Temperature and time are the primary control parameters, which can be precisely managed.[6]	Requires precise control of multiple parameters including laser power, scan speed, and beam focus.	Current, voltage, and pulse duration are the key parameters that need accurate control.
Equipment Cost	Varies from relatively low for a simple furnace to high for advanced, controlled-atmosphere furnaces.	High initial investment for the laser system and associated optics and control systems.	Generally lower equipment cost compared to laser systems, especially for laboratory-scale setups.[3]

Experimental Protocols

Accurate characterization of shape-set **Nitinol** is crucial for predicting its performance. The following are detailed methodologies for the primary shape setting and characterization techniques.

Shape Setting Protocols

a) Conventional Furnace Heating (Fixture-Based)

This is the most common and well-established method for shape setting **Nitinol**.[\[6\]](#)

- **Fixture Design and Preparation:** A fixture, typically made of stainless steel or a ceramic material, is machined to the negative of the desired final shape of the **Nitinol** component.[\[5\]](#)
- **Constraining the Sample:** The **Nitinol** wire or tube is carefully constrained onto the fixture.
- **Heat Treatment:** The fixture with the constrained **Nitinol** is placed in a furnace. A typical heat treatment cycle involves heating to a temperature between 450°C and 550°C and holding for a duration ranging from a few minutes to over an hour, depending on the material cross-section and desired properties.[\[7\]](#)
- **Quenching:** After the heat treatment, the fixture and component are rapidly cooled, often by quenching in water, to set the shape and stabilize the microstructure.[\[7\]](#)
- **Removal:** Once cooled, the shape-set **Nitinol** component is carefully removed from the fixture.

b) Laser Shape Setting

This method utilizes a focused laser beam to locally heat the **Nitinol**.[\[2\]](#)

- **Sample Mounting:** The **Nitinol** wire or tube is mounted in a fixture that allows for precise movement relative to the laser beam.
- **Laser System Setup:** A laser source, commonly a fiber laser, is used. Key parameters that need to be set include laser power (e.g., 55-85 W), scanning speed, and beam diameter.[\[2\]](#)
- **Laser Treatment:** The laser beam is scanned along the length of the wire or tube. The rapid and localized heating induces the phase transformation necessary for shape setting.

- **Cooling:** Cooling occurs rapidly through conduction and convection to the surrounding environment as the laser beam moves away.
- **Post-processing:** The shape-set component is then ready for characterization.

c) Electrical (Joule) Heating

This technique uses the principle of resistive heating by passing an electrical current through the **Nitinol**.^[3]

- **Sample Preparation:** The **Nitinol** wire or tube is secured between two electrical contacts. For setting specific shapes, a non-conductive fixture is used to hold the material in the desired geometry.^[3]
- **Power Supply and Control:** A controllable power source is used to deliver a precise electrical current or voltage pulse.
- **Heating Cycle:** A high-power electrical pulse is applied, rapidly heating the **Nitinol** to the shape-setting temperature (typically in the range of 400-550°C).^[3] The duration of the pulse is critical and is often very short (seconds or less).
- **Cooling:** After the pulse, the material cools rapidly to ambient temperature.
- **Characterization:** The shape-set component is then tested to determine its properties.

Characterization Protocols

a) Differential Scanning Calorimetry (DSC) for Transformation Temperatures

DSC is used to determine the austenite start (As), austenite finish (Af), martensite start (Ms), and martensite finish (Mf) temperatures, in accordance with ASTM F2004.

- **Sample Preparation:** A small sample (typically 5-15 mg) is cut from the shape-set **Nitinol** and hermetically sealed in an aluminum DSC pan.
- **DSC Analysis:** The sample is placed in a DSC instrument. A typical thermal cycle involves:
 - Cooling the sample to a temperature well below the expected Mf (e.g., -100°C).

- Heating the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected Af (e.g., 150°C).
- Cooling the sample back to the starting temperature at the same controlled rate.
- Data Analysis: The heat flow as a function of temperature is recorded. The transformation temperatures are determined from the onset and peak of the endothermic and exothermic peaks in the DSC curve.

b) Uniaxial Tensile Testing for Mechanical Properties

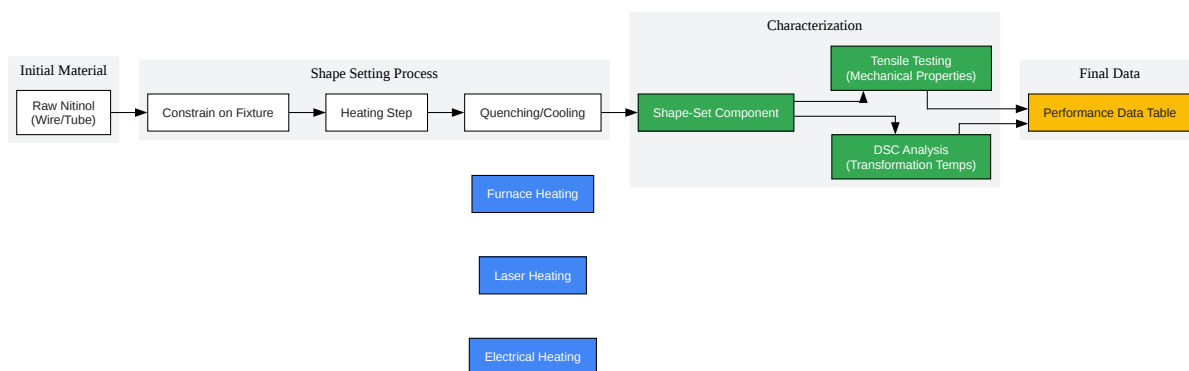
Tensile testing provides crucial information about the superelastic behavior of **Nitinol**, as outlined in ASTM F2516.

- Sample Preparation: A straight section of the shape-set wire or a dog-bone shaped specimen from a tube is prepared with a defined gauge length.
- Testing Machine Setup: The test is performed on a universal testing machine equipped with grips suitable for holding the **Nitinol** sample without inducing premature failure. An extensometer is used to accurately measure strain.
- Test Procedure: The test is typically conducted at a constant temperature (e.g., room temperature or body temperature). The standard procedure involves:
 - Loading the sample to a predefined strain (e.g., 6% or 8%).
 - Unloading the sample to a minimal stress level.
 - Reloading the sample until fracture.
- Data Analysis: A stress-strain curve is generated from the load and displacement data. The following key parameters are determined:
 - Upper Plateau Strength (UPS): The stress at a specified strain during the loading plateau.
 - Lower Plateau Strength (LPS): The stress at a specified strain during the unloading plateau.

- Residual Elongation: The permanent strain remaining after the initial loading and unloading cycle.
- Ultimate Tensile Strength (UTS): The maximum stress the material can withstand before fracture.
- Elongation at Break: The total strain at the point of fracture.

Visualization of the Shape Setting Workflow

The following diagram illustrates the general workflow for shape setting and characterizing **Nitinol** components.



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Caption: General workflow for **Nitinol** shape setting and characterization.

Conclusion

The choice of shape setting method for **Nitinol** wires and tubes has a profound impact on the final properties of the material. Conventional furnace heating offers versatility for complex shapes but is a slower process. Laser shape setting provides rapid, localized treatment ideal for high-throughput applications, while electrical heating offers an extremely fast and cost-effective method for simpler geometries. A thorough understanding of the interplay between the process parameters of each method and the resulting material characteristics is essential for the successful design and development of high-performance **Nitinol** components for medical and pharmaceutical applications. The experimental protocols and comparative data presented in this guide provide a foundation for researchers and developers to make informed decisions in selecting the optimal shape setting strategy for their specific needs.

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